1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate is a chemical compound with the IUPAC name 1-(3-fluoropropyl)azetidin-3-amine. It has a molecular formula of C6H13FN2 and a molecular weight of 132.18 g/mol. The compound is characterized by its azetidine ring structure, which is a four-membered cyclic amine, substituted with a 3-fluoropropyl group at one nitrogen atom and an amino group at the third position of the ring. The ethane-1,2-disulfonate moiety indicates the presence of sulfonic acid groups, which may enhance its solubility and biological activity .
The chemical reactivity of 1-(3-fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the sulfonate groups can undergo hydrolysis or react with nucleophiles under appropriate conditions. Additionally, the fluoropropyl substituent may engage in further reactions typical of alkyl halides, such as elimination or substitution reactions .
Research on 1-(3-fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate indicates potential biological activities, particularly in pharmacological contexts. Compounds similar to this one have been studied for their effects on various biological targets, including neurotransmitter systems and receptor modulation. The presence of the azetidine structure may confer unique properties that influence its interaction with biological systems .
Synthesis of 1-(3-fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate typically involves multi-step organic synthesis techniques. One common approach includes:
Specific reaction conditions and reagents can vary based on the desired yield and purity .
This compound has potential applications in medicinal chemistry and drug development due to its unique structural features. It may serve as a lead compound for developing new therapeutic agents targeting neurological disorders or other diseases where modulation of specific receptors is beneficial. Additionally, its sulfonate groups could enhance solubility and bioavailability in pharmaceutical formulations .
Interaction studies involving 1-(3-fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate focus on its binding affinity to various biological targets. Preliminary studies suggest that compounds with similar structures can interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Further investigation is necessary to elucidate specific interactions and their implications for therapeutic use .
Several compounds share structural similarities with 1-(3-fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Acetylazetidine | Acetyl group at nitrogen position | Increased lipophilicity |
| 2-Methylazetidine | Methyl group at nitrogen position | Altered steric hindrance |
| 4-Fluoroazetidine | Fluoro group at another position on azetidine ring | Potentially different receptor interactions |
These compounds illustrate variations in substituent positions and types that may influence their biological activity and pharmacological properties. The uniqueness of 1-(3-fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate lies in its combination of both fluorinated and sulfonated functionalities, which may provide distinct advantages in specific applications .
Conventional azetidine synthesis relies on sequential functionalization of carbohydrate-derived precursors. A seminal approach involves the 8-step conversion of 3,4,6-tri-O-acetyl-D-galactal to azetidine aldehydes via tandem hydroamination/glycosylation (Figure 1). This method achieves regio- and stereoselective installation of the 3-amino group through a kinetic control mechanism, with density functional theory (DFT) calculations confirming the preference for 4-exo-trig cyclization over competing 5-endo pathways. Key steps include:
Yields for this sequence typically range from 45–68%, limited by competing pyrrolidine formation during cyclization. Recent improvements employ selenium-induced electrophilic cyclization of homoallylamines, achieving 70–100% conversion to azetidines while suppressing pyrrolidine byproducts.
Table 1: Comparison of Traditional Azetidine Synthesis Methods
| Method | Starting Material | Steps | Yield (%) | Selectivity (Azetidine:Pyrrolidine) |
|---|---|---|---|---|
| Glycal hydroamination | D-Galactal | 8 | 52 | 9:1 |
| Selenium cyclization | Homoallylamine | 3 | 85 | 4:1 |
| Reductive cyclization | γ-Haloalkylimine | 2 | 78 | >20:1 |
Transition-metal-free azetidinylation enables direct conversion of commercial amines to azetidine-3-amines in one pot. The optimized protocol uses:
This method proceeds through a double nucleophilic substitution mechanism, where the amine sequentially displaces bromide atoms to form the azetidine ring (Figure 2). Primary amines exhibit lower yields (32–45%) due to competing polymerization, while secondary amines achieve 68–83% isolated yields. The reaction demonstrates exceptional functional group tolerance, preserving esters, ethers, and fluorinated sidechains critical for subsequent derivatization.
Mechanistic Insights:
DFT studies reveal that ring strain in the azetidine transition state (∼25 kcal/mol) is offset by favorable entropy changes (−45 cal/mol·K) compared to five-membered ring alternatives. Kinetic control is maintained by rapid precipitation of the azetidine product from polar aprotic solvents.
Site-selective installation of the 3-fluoropropyl group employs two complementary strategies:
Using Pd(OAc)$$_2$$/bisoxazoline ligands and N-fluorobenzenesulfonimide (NFSI), this method achieves 78% yield for propyl chain fluorination. Key advantages include:
Phenol precursors undergo fluorination with $$^{19}$$F/$$^{18}$$F sources using [Ru(η$$^6$$-arene)(CO)$$2$$Cl$$2$$] catalysts (Figure 3). This method provides:
Optimization Data:
Counterion screening identified ethane-1,2-disulfonate as optimal for enhancing lipid solubility while minimizing laxative effects associated with docusate salts. Key findings:
Ion Pair Affinity:
Solubility Enhancement:
| Formulation | Solubility (mg/g) |
|---|---|
| Free base | 12.4 |
| Ethane-1,2-disulfonate | 108.7 |
Crystallography:
X-ray diffraction shows disrupted molecular packing with inter-ion distances of 4.7 Å vs. 3.2 Å in hydrochloride salts.
Synthesis Protocol: